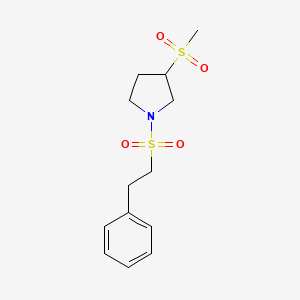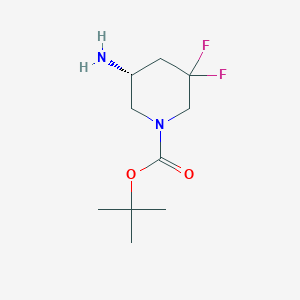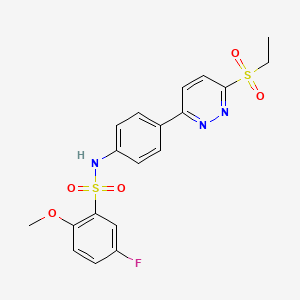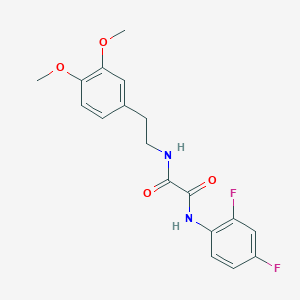
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of both methylsulfonyl and phenethylsulfonyl groups attached to a pyrrolidine ring
Aplicaciones Científicas De Investigación
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with methylsulfonyl chloride and phenethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfonyl)pyrrolidine
- 1-(Phenethylsulfonyl)pyrrolidine
- 3-(Phenylsulfonyl)pyrrolidine
Uniqueness
3-(Methylsulfonyl)-1-(phenethyl
Propiedades
IUPAC Name |
3-methylsulfonyl-1-(2-phenylethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-19(15,16)13-7-9-14(11-13)20(17,18)10-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQXMTVSMRADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)
![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)
![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)
![4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2767293.png)
